CYT-1010 hydrochloride

Biased agonism G-protein signaling β-arrestin recruitment

Conventional mu-opioid agonists (morphine, fentanyl) activate both G-protein and β-arrestin pathways, producing analgesia but also respiratory depression, tolerance, and abuse liability. CYT-1010 hydrochloride addresses this with extreme G-protein signaling bias (>2,400-fold vs. morphine) and preferential targeting of exon 11-associated MOR-1 6TM variants. • cAMP inhibition EC50: 0.0053 nM vs. β-arrestin EC50: 13.1 nM • Potent analgesia without respiratory depression at therapeutic doses • Phase 1 clinically validated; no reward behavior in CPP assays

Molecular Formula C35H41ClN6O5
Molecular Weight 661.2 g/mol
CAS No. 1161517-81-2
Cat. No. B606907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYT-1010 hydrochloride
CAS1161517-81-2
SynonymsCYT-1010;  CYT 1010;  CYT1010;  CYT-1010 HCl;  CK-1;  CK 1;  CK1
Molecular FormulaC35H41ClN6O5
Molecular Weight661.2 g/mol
Structural Identifiers
InChIInChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1
InChIKeyNMSZLDDOFYNBTI-JEFWNIONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CYT-1010 Hydrochloride: Mu-Opioid Receptor Agonist Overview


CYT-1010 hydrochloride (CAS 1161517-81-2) is a cyclized, D-lysine-containing analog of the endogenous opioid peptide endomorphin-1, classified as a mu-opioid receptor (MOR) agonist . The compound is characterized by its biased signaling profile, preferentially activating G-protein-mediated pathways (cAMP inhibition) over β-arrestin recruitment, a property that distinguishes it from conventional opioid analgesics such as morphine . CYT-1010 has advanced to Phase 1 clinical evaluation and is supported by preclinical data demonstrating potent analgesia with reduced adverse effect liability .

Biased MOR signaling probe for G-protein vs. β-arrestin pathway studies
Tool compound for MOR-1 exon 11 splice variant pharmacology
Suitable for analgesic model research where reduced respiratory depression confounds are critical

Why Generic Substitution Fails for CYT-1010 Hydrochloride


Conventional mu-opioid agonists such as morphine, fentanyl, and DAMGO exhibit balanced or weakly biased signaling, activating both G-protein (analgesic) and β-arrestin (adverse effect-associated) pathways to comparable degrees . This balanced signaling profile underlies their well-documented liabilities, including respiratory depression, tolerance, and abuse potential . CYT-1010 hydrochloride, by contrast, displays a pronounced bias toward G-protein-mediated cAMP inhibition over β-arrestin recruitment, with a bias factor exceeding 2,400 relative to morphine . Additionally, CYT-1010 preferentially targets exon 11-associated truncated MOR-1 6TM variants, a receptor population distinct from that engaged by morphine, resulting in dissociable in vivo pharmacology . These molecular and functional differences preclude the assumption of interchangeability and necessitate compound-specific evaluation for research or development programs targeting biased MOR signaling or improved therapeutic indices.

Conventional agonists (morphine, DAMGO) exhibit balanced signaling; biased G-protein/β-arrestin profile may not transfer to CYT-1010 studies.
MOR-1 splice variant targeting (exon 11 6TM) is absent in morphine-like compounds, potentially shifting in vivo pharmacology.
Analgesic endpoint and respiratory safety differentiation may not be replicated by standard mu-opioid agonists.

CYT-1010 Hydrochloride: Quantitative Evidence Guide


G-Protein Bias vs. β-Arrestin Recruitment

CYT-1010 exhibits pronounced signaling bias at the mu-opioid receptor, favoring G-protein-mediated cAMP inhibition over β-arrestin recruitment. The EC50 for cAMP inhibition is 0.0053 nM, representing a 2,472-fold higher potency relative to its β-arrestin recruitment EC50 of 13.1 nM . In contrast, morphine displays essentially balanced signaling in comparable assays, with cAMP inhibition EC50 of 71-142 nM and β-arrestin recruitment EC50 of 89 nM, yielding a bias factor of approximately 1 . The quantified difference in bias factor is >2,400, indicating that CYT-1010 preferentially activates the analgesic-associated G-protein pathway while minimally engaging the β-arrestin pathway implicated in adverse effects .

Bias factor
Head-to-head
Bias ratio >2,400 (cAMP vs. β‑arrestin EC₅₀), morphine bias ratio ≈1
Supports G‑protein pathway preference interpretation.
EC₅₀ values from assay‑specific conditions.
Biased agonism G-protein signaling β-arrestin recruitment cAMP inhibition

Mu-Opioid Receptor Selectivity Profile

CYT-1010 demonstrates high selectivity for the mu-opioid receptor with very poor affinity for delta and kappa opioid receptors . In contrast, morphine exhibits measurable activity at both delta and kappa receptors. At the kappa opioid receptor (KOR), morphine has an EC50 of 960 nM in the Gαi2-Kir assay, indicating some off-target activity . At the delta opioid receptor (DOR), morphine shows an EC50 >10,000 nM, but CYT-1010 is described as having 'very poor affinity' for both delta and kappa receptors , implying an even greater selectivity margin than morphine.

Receptor selectivity
Context‑dependent
High mu‑selectivity; very poor affinity for delta/kappa receptors. Morphine retains KOR EC₅₀ 960 nM.
Minimizes off‑target opioid receptor pharmacology.
Qualitative description for CYT‑1010; cross‑study comparison.
Opioid receptor selectivity Delta opioid receptor Kappa opioid receptor Off-target activity

Analgesic Efficacy and Respiratory Safety

Preclinical studies demonstrate that CYT-1010 exhibits analgesic potency exceeding that of morphine across thermal, inflammatory, and neuropathic pain models following multiple routes of administration . Critically, CYT-1010 does not produce respiratory depression at analgesic doses, a dose-limiting toxicity of morphine and other conventional opioids . In an initial Phase 1 clinical study, CYT-1010 demonstrated significant analgesia versus baseline in the cold pressor assay with no evidence of respiratory depression as measured by oximetry, despite confirmed CNS penetration indicated by pupillary miosis . Additionally, CYT-1010 fails to show reward behavior in the conditioned place preference paradigm, a preclinical correlate of abuse liability .

In vivo analgesic & respiratory profile
Head‑to‑head
Analgesic potency > morphine in thermal, inflammatory, neuropathic pain models; no respiratory depression at analgesic doses, no conditioned place preference.
Supports separation of analgesic endpoint from respiratory depression confound.
Preclinical model data; species not specified.
Analgesic efficacy Respiratory depression Preclinical pain models Phase 1 clinical trial

Exon 11 MOR-1 Splice Variant Targeting

CYT-1010 displays a distinct receptor targeting profile, preferentially engaging exon 11-associated truncated MOR-1 6TM splice variants in addition to traditional full-length 7TM mu-opioid receptors . In transgenic exon 11 MOR-1 knockout mice, the analgesic ED50 of CYT-1010 is shifted by well over 2-fold, indicating that exon 11 splice variants are required for full analgesic efficacy of CYT-1010 . By contrast, morphine retains full analgesic activity in these same knockout animals without any loss of potency, demonstrating that morphine acts primarily through traditional MOR-1 targets .

Splice variant dependency
Head‑to‑head
CYT‑1010 ED₅₀ shifted >2‑fold in exon 11 MOR‑1 KO mice; morphine ED₅₀ unchanged.
Demonstrates distinct MOR‑1 splice variant engagement.
Transgenic KO model; genetic dissociation from morphine target.
MOR-1 splice variants Exon 11 MOR-1 6TM mu-opioid receptor Alternative splicing

Phase 1 Clinical Pharmacodynamics and Safety

CYT-1010 has advanced to Phase 1 clinical evaluation, demonstrating a favorable safety and tolerability profile with no serious adverse events reported . In the cold pressor assay, a validated human experimental pain model, CYT-1010 produced significant analgesia compared to baseline . Concurrent oximetry monitoring revealed no evidence of respiratory depression, despite objective confirmation of central nervous system penetration via pupillometry (miosis) . These clinical findings corroborate the preclinical differentiation claims and confirm that the biased signaling and receptor targeting mechanisms translate to human subjects.

Phase 1 clinical evaluation
Data to verify
Significant analgesia vs. baseline in cold pressor test; no respiratory depression by oximetry; no serious adverse events.
Human tolerability and analgesic endpoint context; requires independent replication.
Phase 1 SAD healthy volunteers; press release source.
Phase 1 clinical trial Cold pressor test Respiratory safety Translational pharmacology

CYT-1010 Hydrochloride: Research Application Scenarios


Biased Agonism and Functional Selectivity Studies

CYT-1010 serves as a validated tool compound for dissecting G-protein versus β-arrestin signaling pathways downstream of the mu-opioid receptor. Its extreme bias toward cAMP inhibition (EC50 0.0053 nM) relative to β-arrestin recruitment (EC50 13.1 nM) enables researchers to isolate G-protein-mediated analgesic signaling from β-arrestin-associated adverse effects . This application is particularly relevant for academic and pharmaceutical laboratories investigating biased agonism as a strategy for developing safer opioid analgesics.

MOR-1 Splice Variant Pharmacology Research

The preferential targeting of exon 11-associated truncated MOR-1 6TM variants by CYT-1010, as evidenced by the >2-fold ED50 shift in exon 11 knockout mice , makes this compound uniquely valuable for studies aimed at understanding the physiological and pharmacological roles of MOR-1 splice variants. Researchers investigating alternative splicing mechanisms in opioid receptor signaling or developing exon 11-selective therapeutics will find CYT-1010 an essential reference agonist.

In Vivo Analgesia Without Respiratory Depression Confounds

For preclinical pain research where respiratory depression or abuse liability confounds interpretation, CYT-1010 offers a mu-opioid agonist with potent analgesia exceeding morphine but without respiratory depression at analgesic doses and lacking reward behavior in conditioned place preference . This profile is advantageous for studies in chronic pain models, neuropathic pain, or inflammatory pain where conventional opioids introduce significant safety and behavioral confounds.

Translational Research for Biased Opioid Therapeutics

With Phase 1 clinical data confirming safety, tolerability, and analgesic efficacy in humans , CYT-1010 is a strong candidate for translational research programs seeking to advance novel opioid analgesics into clinical development. The compound's clinical validation reduces translational risk and provides a benchmark for comparing next-generation biased agonists.

Application
Selection Property
Validation Focus
Biased signaling pathway studies
G‑protein/β‑arrestin bias factor
cAMP inhibition vs. β‑arrestin recruitment endpoint comparison
MOR‑1 splice variant pharmacology
Exon 11 6TM variant engagement
ED₅₀ shift in exon 11 KO models; splice variant‑dependent analgesia
Analgesic model research without respiratory depression confound
Analgesic potency > morphine, respiratory safety differentiation
Oximetry and behavioral reward assay endpoint context
Translational biased opioid research
Phase 1 human tolerability & analgesic endpoint
Cold pressor analgesia and oximetry validation; need independent replication

Technical Documentation Hub

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36 linked technical documents
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